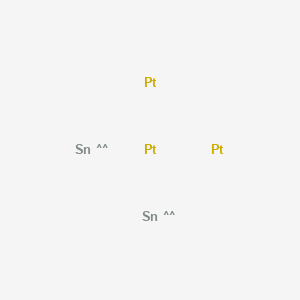
CID 71407415
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71407415” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.
Méthodes De Préparation
The preparation of CID 71407415 involves specific synthetic routes and reaction conditions. The methods typically include the use of commercially available reagents and solvents to produce the compound in high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
CID 71407415 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
CID 71407415 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of specialized materials or chemicals .
Mécanisme D'action
The mechanism of action of CID 71407415 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
CID 71407415 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can help identify the distinct features of this compound and its potential advantages in specific applications .
Conclusion
This compound is a compound with significant scientific interest due to its unique properties and wide range of applications. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its potential and importance in various fields.
Propriétés
Formule moléculaire |
Pt3Sn2 |
|---|---|
Poids moléculaire |
822.7 g/mol |
InChI |
InChI=1S/3Pt.2Sn |
Clé InChI |
QQWBKUHISQWNBB-UHFFFAOYSA-N |
SMILES canonique |
[Sn].[Sn].[Pt].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)
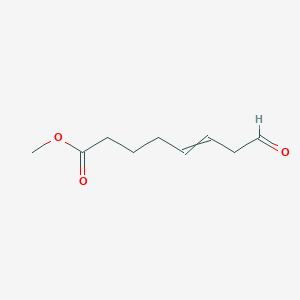
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
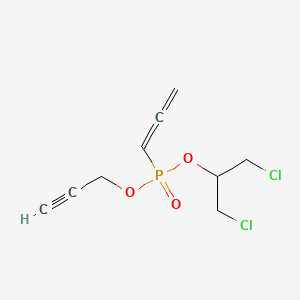
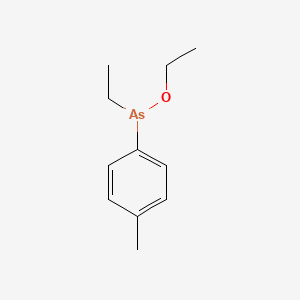
![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)
![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)
![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
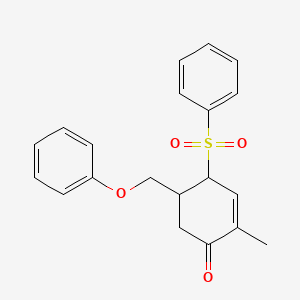
![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
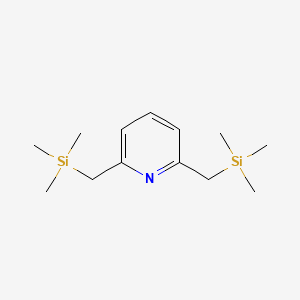
![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
